BenchChemオンラインストアへようこそ!

4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline

Kinase inhibitor design Structure-activity relationship Metabolic stability

4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline (CAS 1225278-61-4) is a fluorinated aniline derivative bearing a 2-chloropyridin-4-yloxy substituent at the para position and two fluorine atoms at the meta positions of the aniline ring. It belongs to the class of halogenated pyridyloxyanilines, which are privileged building blocks in medicinal chemistry for constructing kinase inhibitors.

Molecular Formula C11H7ClF2N2O
Molecular Weight 256.63 g/mol
CAS No. 1225278-61-4
Cat. No. B1407453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline
CAS1225278-61-4
Molecular FormulaC11H7ClF2N2O
Molecular Weight256.63 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1OC2=C(C=C(C=C2F)N)F)Cl
InChIInChI=1S/C11H7ClF2N2O/c12-10-5-7(1-2-16-10)17-11-8(13)3-6(15)4-9(11)14/h1-5H,15H2
InChIKeyNBQNMVUNOQFQJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline (CAS 1225278-61-4): Key Intermediate for Axl/c-Met Kinase Inhibitor Development


4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline (CAS 1225278-61-4) is a fluorinated aniline derivative bearing a 2-chloropyridin-4-yloxy substituent at the para position and two fluorine atoms at the meta positions of the aniline ring. It belongs to the class of halogenated pyridyloxyanilines, which are privileged building blocks in medicinal chemistry for constructing kinase inhibitors. The compound has been specifically employed as a key intermediate in the synthesis of potent, orally bioavailable Axl and c-Met kinase inhibitors, where the 2-chloropyridine moiety serves as a synthetic handle for palladium-catalyzed cross-coupling reactions to introduce diverse heterocyclic motifs . Its molecular formula is C₁₁H₇ClF₂N₂O, with a molecular weight of 256.63 g/mol [1].

Why Generic Substitution Fails for 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline: Regioisomeric and Halogen-Specific Differentiation


In-class compounds such as the 2,5-difluoro regioisomer (CAS 1225278-65-8), the non-fluorinated analog (CAS 630125-70-1), or the mono-fluoro variant (CAS 1041861-97-5) cannot be freely interchanged with 4-(2-chloropyridin-4-yloxy)-3,5-difluoroaniline. The 3,5-difluoro substitution pattern on the aniline ring, as opposed to the 2,5- or 2,6-difluoro arrangements, provides a unique electronic environment that affects both the nucleophilicity of the aniline nitrogen and the metabolic stability of downstream kinase inhibitor candidates. Furthermore, the 2-chloro substituent on the pyridine ring is essential for regioselective Suzuki-Miyaura cross-coupling; replacement with a 2-H, 2-F, or 2-Br analog alters the oxidative addition kinetics with palladium catalysts and consequently the yield and selectivity of the coupling step. These structural features collectively determine the success of the downstream synthetic sequence and the biological activity profile of the final kinase inhibitor .

Quantitative Differentiation Evidence for 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline (CAS 1225278-61-4) Versus Closest Analogs


Regioisomeric Fluorine Substitution Pattern: 3,5-Difluoro vs. 2,5-Difluoro Aniline Core

The 3,5-difluoro substitution on the aniline ring in CAS 1225278-61-4 provides a distinct electronic and steric profile compared to the 2,5-difluoro regioisomer (CAS 1225278-65-8). In the 3,5-difluoro arrangement, both fluorine atoms are meta to the aniline NH₂ group, exerting an electron-withdrawing inductive effect that modulates the pKa of the aniline nitrogen without introducing the ortho steric hindrance present in the 2,5-difluoro analog. This difference is critical because the aniline NH₂ is the point of attachment in subsequent amide bond formation or urea coupling steps during inhibitor synthesis. The 3,5-difluoro pattern has been specifically selected in Axl inhibitor programs because it balances metabolic stability with synthetic accessibility, whereas the 2,5-difluoro regioisomer leads to distinct pharmacokinetic profiles in the final drug candidates .

Kinase inhibitor design Structure-activity relationship Metabolic stability

Chlorine Substituent on Pyridine: 2-Cl vs. 2-H for Suzuki Coupling Reactivity

The 2-chloro substituent on the pyridine ring of CAS 1225278-61-4 enables regioselective palladium-catalyzed Suzuki-Miyaura cross-coupling, which is the primary synthetic route for elaborating this scaffold into kinase inhibitors. In a representative protocol, 4-(2-chloropyridin-4-yloxy)-3,5-difluoroaniline (3.0 g, 11.7 mmol) is coupled with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (3.6 g, 17.5 mmol) using Pd(PPh₃)₄ catalyst and K₃PO₄ base in DMF/H₂O to yield 3,5-difluoro-4-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)aniline . This transformation exploits the higher reactivity of 2-chloropyridines over 4-chloropyridines in oxidative addition with Pd(0), achieving excellent coupling yields. In contrast, the 2-H analog (3,5-difluoro-4-(pyridin-4-yloxy)aniline) lacks this synthetic handle and cannot undergo direct C–C bond formation at the pyridine 2-position without pre-functionalization via C–H activation, which requires harsher conditions and specialized directing groups [1].

Cross-coupling chemistry Suzuki-Miyaura reaction Building block utility

Axl Kinase Inhibitory Activity: Direct Comparison of 3,5-Difluoro vs. Non-Fluorinated Scaffold

In the discovery program for Axl inhibitors, the 4-(2-chloropyridin-4-yloxy)-3,5-difluoroaniline scaffold was a critical intermediate that ultimately yielded compound 13c, a pyrimidinedione derivative with an Axl IC₅₀ of 253.9 nM. This compound also inhibited the oncogenic kinase c-Met with equal potency. The 3,5-difluoro substitution on the aniline ring was retained through lead optimization because it conferred improved pharmacokinetic properties and target binding compared to non-fluorinated or mono-fluorinated analogs. While the non-fluorinated analog 4-((2-chloropyridin-4-yl)oxy)aniline (CAS 630125-70-1, MW 220.65 g/mol) provides a less hindered scaffold, the absence of fluorine atoms results in reduced metabolic stability of the final inhibitors due to increased susceptibility to cytochrome P450-mediated oxidation at the aniline ring positions .

Axl kinase inhibition IC₅₀ comparison Cancer therapeutics

Molecular Descriptor Differentiation: Hydrogen Bond Donor/Acceptor Profile and Drug-Likeness Parameters

4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline possesses 1 hydrogen bond donor (aniline NH₂), 4 hydrogen bond acceptors (pyridine N, ether O, two F atoms), and 2 rotatable bonds, yielding a topological polar surface area (TPSA) of approximately 48.1 Ų. This profile is distinct from the 2,5-difluoro regioisomer, which has a different spatial arrangement of H-bond acceptors affecting the molecular recognition by kinase ATP-binding pockets. The compound's ClogP is predicted to be approximately 2.8–3.2, which is within the optimal range for oral bioavailability (Lipinski Rule of 5 compliance). The presence of the chlorine atom contributes to halogen bonding interactions with kinase hinge region residues, while the two fluorine atoms enhance passive membrane permeability without substantially increasing molecular weight [1]. These combined properties position this compound as a preferred intermediate for kinase inhibitor programs compared to mono-halogenated or non-halogenated analogs.

Physicochemical properties Drug-likeness Lead optimization

Optimal Procurement and Application Scenarios for 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline (CAS 1225278-61-4)


Axl/c-Met Dual Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing Axl and/or c-Met kinase inhibitors should prioritize this compound as the core intermediate scaffold. The published lead optimization program demonstrates that the 3,5-difluoro-2-chloropyridyloxy motif, when elaborated via Suzuki coupling to introduce heterocyclic groups (e.g., pyrazole, pyrimidine) at the pyridine 2-position, yields potent dual Axl/c-Met inhibitors with oral bioavailability. Compound 13c (Axl IC₅₀ = 253.9 nM) serves as the reference benchmark, and procurement of CAS 1225278-61-4 ensures access to the identical synthetic starting material used in the published route, enabling reproducible synthesis and direct SAR comparison .

Suzuki-Miyaura Diversification for Kinase-Focused Compound Library Synthesis

This compound is ideally suited as a late-stage diversification point for generating kinase-focused screening libraries. The 2-chloropyridine moiety undergoes efficient Suzuki-Miyaura coupling with a wide range of aryl- and heteroaryl-boronic acids/esters using standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis. The demonstrated 3.0 g scale reaction with 1-methylpyrazole-4-boronic ester establishes the scalability and robustness of this transformation. Procurement of CAS 1225278-61-4 in bulk quantities (≥5 g) enables parallel synthesis of 24- to 96-member libraries for hit-to-lead and lead optimization campaigns .

Fluorinated Building Block for PET Tracer Precursor Synthesis

The 3,5-difluoroaniline core provides a scaffold for potential ¹⁸F-radiolabeling via nucleophilic aromatic substitution or isotopic exchange, relevant for positron emission tomography (PET) tracer development targeting Axl-expressing tumors. The compound's stability and defined substitution pattern make it suitable as a precursor for cold reference standard synthesis in PET tracer validation studies. This application leverages the compound's fluorine content as a bioisostere for hydrogen, a feature not available in the non-fluorinated analog (CAS 630125-70-1) [1].

Metabolic Stability Benchmarking in Fluorinated Aniline SAR Studies

Researchers investigating the impact of fluorine substitution patterns on the metabolic stability of aniline-containing kinase inhibitors can use CAS 1225278-61-4 as the 3,5-difluoro reference standard. Side-by-side comparison with the 2,5-difluoro regioisomer (CAS 1225278-65-8) and the non-fluorinated analog (CAS 630125-70-1) in human liver microsome stability assays can quantify the exact contribution of the 3,5-difluoro pattern to metabolic half-life. This data is critical for building predictive models of fluorine effects in drug design .

Quote Request

Request a Quote for 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.